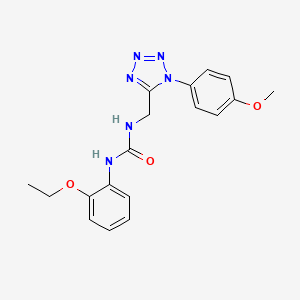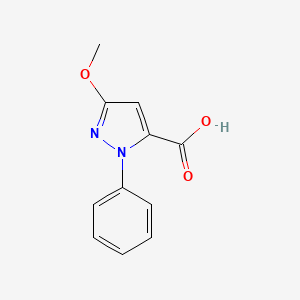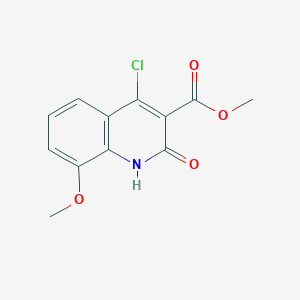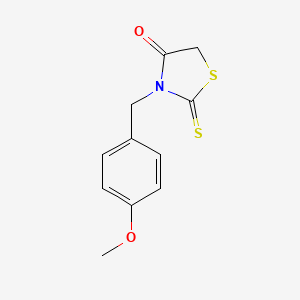
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as EMTU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is a derivative of tetrazole, which is a five-membered heterocyclic ring that contains four nitrogen atoms and one carbon atom. EMTU has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is part of a broader class of compounds involving complex chemical syntheses and structural analyses. For instance, reactions of isocyanates with aminotetrazoles have been explored to produce various urea derivatives, showcasing the versatility in synthesizing heterocyclic compounds, which could potentially include structures similar to the queried compound (Peet, 1987). Directed lithiation of related compounds has also been studied, providing insights into substituting patterns that might be applicable to the synthesis or functionalization of the queried compound (Smith et al., 2013).
Gelation and Hydrogel Properties
The ability to form hydrogels and the dependence of gel properties on specific anions have been investigated in compounds with structural similarities, indicating potential applications in material science for drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Enzyme Inhibition and Biological Activity
Research on tetrahydropyrimidine derivatives, which are structurally related cyclic ureas, has shown significant enzyme inhibition against carbonic anhydrase and cholinesterase enzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Sujayev et al., 2016). Similarly, studies on unsymmetrical 1,3-disubstituted ureas have explored their enzyme inhibition and anticancer properties, further highlighting the biomedical relevance of such compounds (Mustafa et al., 2014).
Antidiabetic Screening
The synthesis and screening of dihydropyrimidine derivatives for antidiabetic activity have been carried out, demonstrating the potential of cyclic ureas in developing new antidiabetic agents (Lalpara et al., 2021).
Crystallographic Studies
Crystal structure analysis of phenylurea herbicides provides insights into the molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of related compounds (Kang et al., 2015).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRBDYVHYOPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)